4-Fluoro-3-methoxybenzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

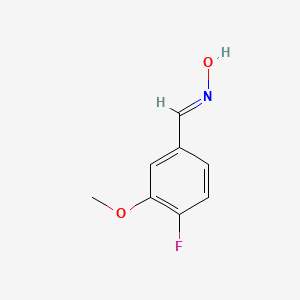

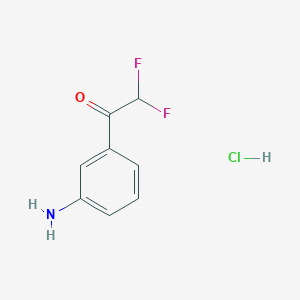

4-Fluoro-3-methoxybenzaldehyde oxime is a chemical compound with the molecular formula C8H8FNO2. It is also known as 4-fluoro-m-anisaldehyde . The compound is used in various chemical reactions and has a molecular weight of 169.155.

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-methoxybenzaldehyde oxime consists of a benzene ring substituted with a fluoro group, a methoxy group, and an oxime group . The InChI string representation of the molecule isInChI=1S/C8H7FO2/c1-11-8-4-6 (5-10)2-3-7 (8)9/h2-5H,1H3 . Physical And Chemical Properties Analysis

4-Fluoro-3-methoxybenzaldehyde oxime appears as a solid . The melting point of a related compound, 4-Fluoro-3-methoxybenzaldehyde, is between 58-62 °C .Scientific Research Applications

Synthesis and Chemical Properties

- Facile Synthesis: Wang Bao-jie (2006) describes a simplified method for synthesizing 3-fluoro-4-methoxybenzaldehyde, potentially applicable to 4-fluoro-3-methoxybenzaldehyde oxime, reducing industrial production damage and cost (Wang Bao-jie, 2006).

- Crystal Structures and Hirshfeld Surfaces: Gomes et al. (2018) discuss the crystal structures of methoxybenzaldehyde oxime derivatives, relevant for understanding the structural properties of 4-fluoro-3-methoxybenzaldehyde oxime (Gomes et al., 2018).

- Structural Transformations: Ildız et al. (2018) investigated structural transformations of 3-fluoro-4-methoxybenzaldehyde at low temperatures, providing insights into the behavior of similar compounds under cryogenic conditions (Ildız et al., 2018).

Biochemical and Biomedical Applications

- Anticancer Activity: Lawrence et al. (2003) discuss the synthesis of fluorinated benzaldehydes for anticancer applications, highlighting potential therapeutic uses for compounds like 4-fluoro-3-methoxybenzaldehyde oxime (Lawrence et al., 2003).

- Radiosynthesis and Biodistribution: Glaser et al. (2008) explored the use of fluorinated aldehyde-containing prosthetic groups for medical imaging, suggesting potential diagnostic applications for fluorinated benzaldehyde derivatives (Glaser et al., 2008).

Environmental and Material Science Applications

- Bioconversion Potential: Lauritsen and Lunding (1998) studied the bioconversion potential of the fungus Bjerkandera adusta with fluorinated benzaldehydes, indicating environmental applications in novel compound production (Lauritsen & Lunding, 1998).

- Electrosynthesis Efficiency: Sherbo et al. (2018) demonstrated efficient electrosynthesis involving methoxybenzaldehyde, relevant for understanding the chemical behavior of 4-fluoro-3-methoxybenzaldehyde oxime in industrial applications (Sherbo et al., 2018).

properties

IUPAC Name |

(NE)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8-4-6(5-10-11)2-3-7(8)9/h2-5,11H,1H3/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHXITUOVSGYKI-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methoxybenzaldehyde oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)

![4-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide](/img/structure/B2369934.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2369935.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2369937.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369938.png)

![Methyl 8-[[(2-chloroacetyl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2369939.png)

![3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2369941.png)

![4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2369943.png)